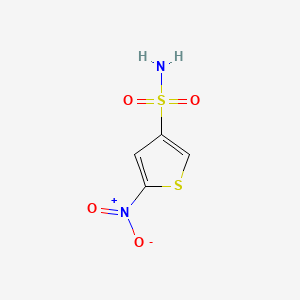

5-Nitrothiophene-3-sulfonamide

Description

Pivotal Role of the Sulfonamide Moiety in Pharmaceutical Research

The sulfonamide functional group (-SO2NH2) is a cornerstone of medicinal chemistry, having revolutionized medicine as the basis for the first broadly effective systemic antibacterial agents, commonly known as sulfa drugs. ajchem-b.comajchem-b.comwikipedia.org These synthetic antimicrobial compounds paved the way for the antibiotic era. wikipedia.org Their initial therapeutic applications were centered on combating bacterial infections, including those caused by Streptococcus and Staphylococcus species, as well as diseases like malaria and tuberculosis. ajchem-b.comajchem-b.com

The mechanism of action for antibacterial sulfonamides lies in their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. wikipedia.orgnih.gov By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of folate, which is essential for bacterial DNA synthesis and growth. wikipedia.orgnih.gov

Beyond their antimicrobial properties, sulfonamides exhibit a wide array of biological activities, including antiviral, antidiabetic, and anticancer effects. ajchem-b.comajchem-b.com They are integral to the structure of various drug classes, such as thiazide diuretics, loop diuretics, sulfonylureas, and some COX-2 inhibitors. wikipedia.org The versatility of the sulfonamide group stems from its capacity to form strong electrostatic interactions with biological targets. nih.gov This has led to its exploration as an inhibitor of enzymes like carbonic anhydrase, which are implicated in conditions such as glaucoma and certain cancers. ajchem-b.comajchem-b.com

Thiophene (B33073) as a Privileged Heterocyclic Pharmacophore in Drug Discovery

Thiophene, a five-membered sulfur-containing heterocyclic ring, is recognized as a privileged pharmacophore in drug discovery due to its diverse biological attributes. nih.govrsc.orgresearchgate.net Its significance is underscored by its presence in numerous FDA-approved drugs, ranking it high among heterocyclic scaffolds in small molecule pharmaceuticals. nih.govbits-pilani.ac.in To date, 26 drugs containing a thiophene nucleus have received FDA approval for a variety of pharmacological applications. nih.govbits-pilani.ac.in

The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its physicochemical properties. nih.gov This structural analogy, coupled with its electron-rich nature, enables thiophene to interact favorably with a wide range of biological targets. nih.gov

Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, anticonvulsant, and antioxidant effects. rsc.orgnih.gov Notable examples of thiophene-containing drugs include the anti-inflammatory agents tiaprofenic acid and tenoxicam. nih.gov The versatility of the thiophene scaffold allows for synthetic modifications at various positions, providing a valuable platform for the development of novel therapeutic agents with improved efficacy and safety profiles. nih.govrsc.org

Strategic Significance of Nitro(het)arene Cores in Bioactive Compounds

The nitro group (-NO2) is a potent electron-withdrawing group that, when attached to an aromatic or heteroaromatic ring (nitro(het)arene), imparts unique electronic properties to the molecule. rsc.org This feature makes nitroarenes valuable intermediates in organic synthesis and key components in a wide range of bioactive compounds. rsc.orgmdpi.com

Historically, nitro-containing compounds have been successfully developed as drugs for various therapeutic areas. mdpi.com The spectrum of their biological activity is broad and includes antimicrobial, antineoplastic, antiparasitic, and antihypertensive properties. nih.gov For instance, nitro-containing molecules like metronidazole (B1676534) and chloramphenicol (B1208) have been mainstays in the treatment of microbial infections. nih.gov

The biological activity of many nitro compounds is often linked to their reduction within the target cell. nih.gov This reduction can generate reactive intermediates, such as nitroso and superoxide (B77818) species, which can then interact with cellular macromolecules like DNA, leading to cell damage and death. nih.gov The presence of a nitro group on a thiophene ring, as seen in 5-nitrothiophene derivatives, has been shown to confer significant chemotherapeutic activities, including antibacterial, antifungal, and anticancer effects. researchgate.net This highlights the strategic importance of the nitro group as a pharmacophore in the design of new drugs. mdpi.com

Historical Context and Current Trajectories in Thiophene Sulfonamide Research

The investigation of thiophene sulfonamides as therapeutic agents has a history that dates back to the mid-20th century. Early research highlighted the potential of these compounds, with some studies suggesting that thiophene-2-sulfonamide (B153586) was a more effective carbonic anhydrase inhibitor than the archetypal sulfonamide, sulfanilamide. mdpi.com

In recent years, there has been a renewed interest in thiophene sulfonamides, driven by the need for new drugs to combat antimicrobial resistance and other challenging diseases. Modern research efforts are focused on synthesizing and evaluating novel derivatives with enhanced biological activity and selectivity. For example, recent studies have explored the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides and their activity against clinically relevant multidrug-resistant bacteria. nih.gov

Current research trajectories also involve the use of computational methods, such as molecular docking, to understand the structure-activity relationships of thiophene sulfonamides and to guide the design of more potent and specific inhibitors of various enzyme targets. paom.plnih.gov The synthesis of thiophene sulfonamides often involves the reaction of a substituted thiophenesulfonyl chloride with an appropriate amine. ekb.eggoogle.com The continued exploration of the chemical space around the thiophene sulfonamide scaffold holds significant promise for the discovery of next-generation therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitrothiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O4S2/c5-12(9,10)3-1-4(6(7)8)11-2-3/h1-2H,(H2,5,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGFZPWQHMBBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204195 | |

| Record name | 3-Thiophenesulfonamide, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55673-75-1 | |

| Record name | 3-Thiophenesulfonamide, 5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055673751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenesulfonamide, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Nitrothiophene 3 Sulfonamide and Its Analogues

Foundational Synthetic Approaches for Sulfonamide Derivatives

The construction of thiophene (B33073) sulfonamides relies on a set of fundamental organic reactions that allow for the introduction and modification of the key functional groups on the thiophene ring.

Direct Sulfonylation Reactions

Direct sulfonylation of the thiophene ring is a primary method for introducing the sulfonyl group. This typically involves the reaction of a suitable thiophene precursor with a sulfonating agent. For instance, the synthesis of thiophenesulfonyl chlorides, which are versatile intermediates for sulfonamides, can be achieved through the reaction of a thiophene derivative with chlorosulfonic acid. researchgate.net The resulting sulfonyl chloride can then be readily converted to the corresponding sulfonamide by reaction with ammonia (B1221849) or a primary or secondary amine. google.com

Another approach involves the oxidative chlorination of thiophene-derived sulfur compounds. For example, thiophene benzyl (B1604629) sulfides can be oxidized in the presence of a chlorinating agent like trichloroisocyanuric acid to yield the thiophenesulfonyl chloride. This intermediate is then reacted with an amine to furnish the desired sulfonamide. google.com These methods offer a direct route to the sulfonamide functionality, although the regioselectivity of the initial sulfonylation can be influenced by the substituents already present on the thiophene ring.

Advanced Nucleophilic Aromatic Substitution in Nitrothiophene Systems

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as nitrothiophenes. The strong electron-withdrawing nature of the nitro group activates the thiophene ring towards attack by nucleophiles. masterorganicchemistry.compressbooks.pub In the context of 5-nitrothiophene derivatives, the nitro group itself can act as a leaving group in some instances, allowing for its replacement by various nucleophiles. researchgate.net

More commonly, a halogen atom positioned ortho or para to the nitro group serves as the leaving group. The kinetics of SNAr reactions on 2-L-5-nitrothiophenes with various amines have been studied, demonstrating the feasibility of introducing amino substituents onto the nitrothiophene core. nih.gov The rate of these reactions is significantly influenced by the nature of the leaving group, the nucleophile, and the solvent system employed.

Catalytic Cross-Coupling Reactions for Thiophene Scaffold Construction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have become indispensable for the construction and functionalization of thiophene scaffolds. nih.govwikipedia.orgmdpi.comnih.govlibretexts.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and with high functional group tolerance.

The Suzuki-Miyaura coupling, which involves the reaction of a halo-thiophene with a boronic acid or its ester in the presence of a palladium catalyst and a base, is a versatile method for introducing aryl or vinyl substituents onto the thiophene ring. nih.govmdpi.comnih.govlibretexts.org Notably, recent advancements have even demonstrated the use of nitroarenes as coupling partners in Suzuki-Miyaura reactions, where the nitro group is displaced. organic-chemistry.org

The Heck reaction, on the other hand, facilitates the coupling of a halo-thiophene with an alkene to form a substituted alkene. wikipedia.org These cross-coupling methodologies provide strategic avenues for building complex thiophene-based molecules from simpler precursors.

Specific Synthetic Pathways to 5-Nitrothiophene-3-sulfonamide

The synthesis of the target molecule, this compound, can be approached through a logical sequence of reactions that build upon the foundational methods described above.

Synthesis of the Core this compound Structure

A plausible and efficient synthesis of this compound involves a multi-step sequence starting from a readily available thiophene precursor.

Step 1: Chlorosulfonylation of Thiophene

The initial step is the chlorosulfonylation of thiophene to produce thiophene-3-sulfonyl chloride. This can be achieved by reacting thiophene with chlorosulfonic acid. Careful control of the reaction conditions is necessary to favor the formation of the 3-substituted isomer over the 2-substituted one.

Step 2: Amination of Thiophene-3-sulfonyl Chloride

The resulting thiophene-3-sulfonyl chloride is then subjected to amination to form thiophene-3-sulfonamide (B184289). This is typically carried out by reacting the sulfonyl chloride with an excess of aqueous or alcoholic ammonia.

Step 3: Nitration of Thiophene-3-sulfonamide

The final step is the regioselective nitration of thiophene-3-sulfonamide to introduce the nitro group at the 5-position. Due to the activating nature of the thiophene ring, mild nitrating conditions are essential to prevent over-nitration and decomposition of the substrate. stackexchange.com A common and effective method for the nitration of thiophenes is the use of nitric acid in acetic anhydride. orgsyn.orggoogle.com The sulfonamide group at the 3-position directs the incoming nitro group primarily to the 5-position.

A summary of a potential synthetic route is presented in the table below:

| Step | Reactant | Reagent(s) | Product | Notes |

| 1 | Thiophene | Chlorosulfonic acid | Thiophene-3-sulfonyl chloride | Reaction requires careful temperature control to manage regioselectivity. |

| 2 | Thiophene-3-sulfonyl chloride | Ammonia | Thiophene-3-sulfonamide | Typically performed in excess ammonia to drive the reaction to completion. |

| 3 | Thiophene-3-sulfonamide | Nitric acid, Acetic anhydride | This compound | Mild conditions are crucial to avoid degradation of the thiophene ring. |

Strategic Derivatization of the Thiophene Heterocycle

Once the core this compound structure is obtained, it can be further modified to generate a library of analogues. These modifications can target different positions on the thiophene ring, leveraging the electronic properties of the existing substituents.

One key strategy involves the nucleophilic aromatic substitution of the nitro group. The strong electron-withdrawing character of the sulfonamide group further activates the 5-position, making the nitro group a potential leaving group for substitution by various nucleophiles, such as amines, alkoxides, or thiolates. This allows for the introduction of a wide range of functionalities at this position.

Another powerful approach for derivatization is through palladium-catalyzed cross-coupling reactions. If a halo-substituted this compound is synthesized (for instance, by starting with a halogenated thiophene), the halogen atom can serve as a handle for Suzuki-Miyaura or Heck reactions. This enables the introduction of aryl, heteroaryl, or vinyl groups at specific positions on the thiophene ring, leading to a diverse set of analogues with potentially altered chemical and physical properties. For example, a Suzuki-Miyaura coupling could be employed to introduce a phenyl group at a vacant position on the thiophene ring, starting from a brominated this compound derivative.

Systematic Modifications of the Sulfonamide Group

The sulfonamide functional group (–SO₂NH₂) of this compound is a key site for chemical modification, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and pharmacological properties. The primary strategies for these modifications involve the substitution of the hydrogen atoms on the sulfonamide nitrogen.

The nucleophilicity of the sulfonamide nitrogen permits reactions with various electrophiles, leading to N-substituted derivatives.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through several methods. A common approach involves the reaction of the parent sulfonamide with alkyl halides in the presence of a base. For instance, the N-alkylation of related thiophene sulfonamides, such as 5-bromothiophene-2-sulfonamide, has been successfully carried out using various alkyl bromides in dimethylformamide (DMF) with lithium hydride (LiH) as the base nih.gov. This methodology is, in principle, applicable to this compound.

More advanced and efficient methods include transition-metal-catalyzed N-alkylation reactions. A manganese-catalyzed "borrowing hydrogen" approach has been developed for the N-alkylation of sulfonamides using alcohols as the alkylating agents acs.org. This method is advantageous due to the wide availability and lower toxicity of alcohols compared to alkyl halides. The reaction employs a well-defined Mn(I) PNP pincer precatalyst and has been shown to be effective for a range of aryl and alkyl sulfonamides, including thiophene-2-sulfonamide (B153586), which underwent efficient N-benzylation acs.org.

| Alkylating Agent | Catalyst/Base | Product Type | Reference |

| Alkyl Bromides | LiH | N-Alkyl-5-bromothiophene-2-sulfonamides | nih.gov |

| Alcohols | Mn(I) PNP pincer | N-Alkyl-thiophene-2-sulfonamides | acs.org |

N-Arylation: The formation of a nitrogen-aryl bond at the sulfonamide moiety introduces significant structural diversity. The Chan-Lam and Buchwald-Hartwig cross-coupling reactions are powerful tools for this purpose. A copper-catalyzed Chan-Evans-Lam cross-coupling reaction has been reported for the chemoselective N-arylation of aminobenzenesulfonamides with arylboronic acids thieme-connect.com. The reaction conditions, including the choice of copper catalyst, solvent, and base, can be tuned to favor N-arylation at either the amino or the sulfonamide nitrogen thieme-connect.com.

Furthermore, a mild and practical protocol for the Suzuki cross-coupling of unprotected thienylsulfonamides with air- and bench-stable organotrifluoroborates has been developed nih.gov. This method avoids the need for a protecting group on the sulfonamide nitrogen and is tolerant of a broad range of functional groups, making it a potentially valuable tool for the N-arylation of this compound nih.gov. Iron- and copper-catalyzed aryl C-H amidation processes also provide a one-pot method for the synthesis of diaryl sulfonamides d-nb.info.

| Coupling Partner | Catalyst System | Product Type | Reference |

| Arylboronic Acids | Copper Catalyst | N-Aryl-aminobenzenesulfonamides | thieme-connect.com |

| Organotrifluoroborates | Palladium Catalyst | N-Aryl-thienylsulfonamides | nih.gov |

| Arenes | Iron/Copper Catalysts | Diaryl Sulfonamides | d-nb.info |

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a widely used strategy in drug discovery to create multifunctional molecules. The this compound moiety can be incorporated into such hybrids to combine its potential biological activities with those of other molecular entities.

Chalcones, characterized by an open-chain flavonoid structure, are known to possess a wide range of biological activities. Hybrid molecules combining a sulfonamide and a chalcone (B49325) moiety can be synthesized through the Claisen-Schmidt condensation. This reaction typically involves the base-catalyzed condensation of an appropriate methyl ketone with an aromatic aldehyde. In the context of this compound, a derivative bearing a methyl ketone could be condensed with various aromatic aldehydes to yield chalcone-sulfonamide hybrids mdpi.com. A study on the synthesis of new chalcones and their heterocyclic hybrids bearing a sulfonamide moiety demonstrated that N-sulfonation followed by Claisen-Schmidt condensation is an effective route to these hybrid compounds mdpi.com.

The conjugation of sulfonamides to peptides is a strategy to enhance their targeting capabilities or to modulate their pharmacokinetic properties. The synthesis of such conjugates can be achieved using solid-phase peptide synthesis (SPPS). In this approach, an amino acid or a peptide is assembled on a solid support, and the sulfonamide moiety is then coupled to the peptide. Methods for the site-specific attachment of a sulfonamide group to the N-terminus or to an amino acid side chain during SPPS have been described google.com.

An alternative approach involves the reaction of a thioacid with a sulfonamide to form an amide bond with the extrusion of sulfur dioxide google.com. This chemistry has been shown to be effective for the coupling of hindered amino acid derivatives and could, in principle, be applied to the conjugation of this compound to peptides google.com.

The incorporation of organometallic fragments, such as ferrocenyl or cyrhetrenyl moieties, into a sulfonamide structure can lead to hybrid molecules with unique electronic and biological properties. The synthesis of such hybrids often involves the reaction of an organometallic amine with an arylsulfonyl chloride researchgate.net. For instance, cyrhetrenyl and ferrocenyl sulfonamide derivatives have been prepared through this route researchgate.net. It has been noted that a cyrhetrenyl fragment can be conjugated to sulfonamide moieties uchile.cl. These approaches suggest that 5-nitrothiophene-3-sulfonyl chloride could be reacted with organometallic amines to produce novel organometallic-sulfonamide hybrids.

| Hybrid Type | Key Reaction | Precursors | Reference |

| Chalcone-Sulfonamide | Claisen-Schmidt Condensation | Sulfonamide with a methyl ketone, Aromatic aldehydes | mdpi.com |

| Peptide-Sulfonamide | Solid-Phase Peptide Synthesis (SPPS) | Amino acids, Sulfonamide derivative | google.com |

| Organometallic-Sulfonamide | Sulfonamide Formation | Organometallic amine, 5-Nitrothiophene-3-sulfonyl chloride | researchgate.netuchile.cl |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Correlation of Physico-Chemical and Electronic Descriptors with Biological Activity

The biological activity of nitrothiophene derivatives is intricately linked to their electronic and structural properties. QSAR models often employ various descriptors to quantify these characteristics and correlate them with the observed potency of the compounds.

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and bioactivity of molecules. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required for excitation.

In the context of nitrothiophenes, computational studies have shown a correlation between these electronic parameters and antibacterial activity. For a series of biologically active 2-nitrothiophenes, multi-linear regression analysis indicated a reasonable correlation between their activity against Escherichia coli and Micrococcus luteus and their calculated HOMO energies. This suggests that the electron-donating capability of these molecules plays a role in their mechanism of action.

Computational studies on thiophene (B33073) sulfonamide derivatives have determined HOMO-LUMO energy gaps to be in the range of 3.44–4.65 eV, indicating that the compounds are generally stable. The specific energies of these orbitals are influenced by the various substituents on the thiophene and sulfonamide moieties. The interaction between the frontier orbitals of the inhibitor and the target biological molecule can lead to a charge transfer, which is often a key step in exerting a biological effect.

Table 1: Frontier Molecular Orbital (FMO) Descriptors and Their Significance

| Descriptor | Significance in Biological Activity |

|---|---|

| EHOMO | Represents the electron-donating capacity of the molecule. Higher HOMO energy often correlates with increased activity in certain series of compounds. |

| ELUMO | Indicates the electron-accepting ability of the molecule. |

| ΔE (HOMO-LUMO Gap) | A measure of molecular stability and reactivity. A smaller gap can imply higher reactivity and potential for interaction with biological targets. |

Topological and steric descriptors are numerical values that encode information about a molecule's size, shape, branching, and atomic arrangement. These descriptors are widely used in QSAR studies to model how the structural features of a molecule influence its biological activity.

Steric descriptors, on the other hand, account for the volume and bulk of the molecule or its substituents. The bulkiness of substituents can influence how a molecule fits into a binding pocket of a receptor or enzyme. For some classes of compounds, an increase in the bulkiness of a substituent leads to higher biological activity, suggesting a specific steric requirement for optimal interaction.

The Molecular Electrostatic Potential (MESP) provides a map of the charge distribution around a molecule and is a powerful tool for predicting its intermolecular interactions and reactivity. The MESP identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack.

The electrostatic potential is crucial for understanding how a ligand, such as a 5-nitrothiophene-3-sulfonamide derivative, will interact with its biological target. The initial recognition and binding between a ligand and a receptor are often governed by electrostatic forces. By analyzing the MESP of a series of compounds, researchers can identify the electrostatic features that are essential for binding affinity. For instance, the presence of negative potential regions corresponding to lone pairs or π-systems can indicate sites for hydrogen bonding or other favorable electrostatic interactions with a receptor. The values of the electrostatic potential at specific atoms have been used as descriptors in QSAR studies to correlate with the biological activity of substituted benzenes.

Elucidation of Structural Determinants for Potency and Selectivity

SAR studies focus on systematically modifying the chemical structure of a lead compound to understand how different parts of the molecule contribute to its potency and selectivity.

The 5-nitrothiophene moiety is a critical pharmacophore in many biologically active compounds. SAR studies have consistently demonstrated that the position of the nitro group is paramount for activity.

Position of the Nitro Group : The presence of a nitro group at the C-5 position of the thiophene ring is considered essential for the biological activity of many nitrothiophene derivatives. Moving the nitro group from the C-5 to the C-3 position, or replacing it with an acetyl group, results in the loss of activity.

Additional Substituents : The introduction of a second nitro group at the C-3 position does not improve activity and may introduce mutagenicity. However, in another series of 2-nitrothiophenes, the presence of an additional nitro group at the 3-position was found to have a significant effect on activity.

Ring Modification : The thiophene ring itself is important, though some modifications are tolerated. For instance, in a series of 5-nitrothiophene-2-carboxamides, replacing the 5-nitrothiophene ring with a 5-nitrofuran was a permissible change that retained antileishmanial activity.

Table 2: SAR of the 5-Nitrothiophene Ring

| Modification | Impact on Biological Activity | Reference |

|---|---|---|

| Movement of NO2 from C-5 to C-3 | Abolishes activity | |

| Replacement of C-5 NO2 with Acetyl | Renders the compound inactive | |

| Addition of a second NO2 at C-3 | Does not improve activity; may increase mutagenicity |

| Replacement of Thiophene with Furan | Tolerated in some series, retaining activity | |

The sulfonamide group (-SO₂NH₂) is a key functional group in a vast number of therapeutic agents. Its structure allows for various modifications, particularly at the sulfonamide nitrogen (N1), which can significantly modulate the compound's physicochemical properties and biological activity.

N1 Substitutions : The nature of the substituent on the N1 nitrogen is a primary determinant of the sulfonamide's potency and pharmacokinetic profile. Introducing heterocyclic aromatic nuclei at the N1 position often yields highly potent compounds. The electronic properties of the N1 substituent influence the pKa of the sulfonamide proton, which is critical for activity. Optimal activity for antibacterial sulfonamides is often observed when the pKa is in the range of 6.6-7.4.

Aromatic Amine (N4) : For classic antibacterial sulfonamides, a free para-amino group on the benzene (B151609) ring is essential for activity, as it mimics para-aminobenzoic acid (PABA). Substitution on this amino group generally leads to inactive compounds, unless the substituent is a prodrug moiety that can be cleaved in vivo to release the free amine.

The Aromatic Ring : The benzene ring to which the sulfonamide and amino groups are attached is also crucial. The amino and sulfonyl groups should typically be in a 1,4- (para) arrangement for optimal antibacterial activity.

These general SAR principles for sulfonamides would be applicable to derivatives of this compound, where modifications to the sulfonamide portion of the molecule would be expected to modulate its biological profile by altering properties such as acidity, lipophilicity, and binding interactions with its target.

Contributions of Hybrid Pharmacophores to Overall Activity

The concept of hybrid pharmacophores is centered on the principle of synergistic activity, where the combined effect of the individual pharmacophoric units in the hybrid molecule is greater than the sum of their separate effects. For derivatives of this compound, the introduction of additional pharmacophores can influence several factors critical to its biological function, including target binding affinity, cellular uptake, metabolic stability, and mechanism of action.

Systematic studies involving the synthesis and biological evaluation of hybrid molecules containing the this compound core are crucial for elucidating the contributions of the appended pharmacophores. By keeping the this compound moiety constant and varying the nature of the linked pharmacophore, researchers can establish a comprehensive structure-activity relationship (SAR).

Detailed Research Findings:

While extensive research has been conducted on sulfonamide-based hybrids in general, showcasing their potential as antimicrobial, anticancer, and anti-inflammatory agents, specific data on hybrid pharmacophores directly linked to the this compound scaffold remains an area of emerging investigation. The scientific literature provides a broad framework for understanding how different heterocyclic and aromatic moieties, when combined with a sulfonamide core, can enhance biological activity. For instance, the incorporation of moieties such as pyrazole, isoxazole, or quinoline (B57606) has been shown to modulate the anticancer and antimicrobial properties of related sulfonamide compounds.

The functional contributions of these hybrid pharmacophores can be multifaceted:

Modulation of Physicochemical Properties: The hybrid pharmacophore can alter key properties such as lipophilicity, solubility, and electronic distribution, which in turn affects the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Overcoming Drug Resistance: In the context of antimicrobial or anticancer agents, hybrid molecules may exhibit activity against resistant strains or cell lines by interacting with multiple targets or by evading resistance mechanisms.

Dual-Action or Multi-Targeting: The hybrid pharmacophore may possess its own intrinsic biological activity, leading to a hybrid molecule with a dual mechanism of action or the ability to interact with multiple biological targets.

The following table summarizes hypothetical examples of how different hybrid pharmacophores could potentially contribute to the activity of a this compound derivative, based on established principles of medicinal chemistry and SAR studies of related sulfonamide hybrids.

| Hybrid Pharmacophore Moiety | Potential Contribution to Overall Activity | Potential Therapeutic Application |

| Pyrazole | May enhance binding to kinase domains or other enzymatic targets through hydrogen bonding and hydrophobic interactions. | Anticancer, Anti-inflammatory |

| Isoxazole | Could improve the electronic properties and metabolic stability of the hybrid molecule. | Antimicrobial, Anticancer |

| Quinoline | May facilitate intercalation with DNA or inhibit topoisomerase enzymes. | Anticancer, Antimalarial |

| Thiazole | Can act as a bioisosteric replacement for other aromatic systems and may enhance target affinity. | Antibacterial, Antifungal |

| 1,2,3-Triazole | Often used as a stable linker that can participate in hydrogen bonding and dipole-dipole interactions. | Diverse applications |

It is important to note that the actual contribution of a hybrid pharmacophore can only be confirmed through rigorous experimental evaluation, including in vitro and in vivo studies. The predictive power of QSAR models can further aid in the rational design of novel this compound-based hybrids with optimized activity profiles. Future research in this specific area will be instrumental in validating these hypotheses and unlocking the full therapeutic potential of this chemical scaffold.

Future Perspectives and Emerging Research Avenues for 5 Nitrothiophene 3 Sulfonamide

Rational Design of Novel 5-Nitrothiophene-3-sulfonamide Hybrid Compounds

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves combining two or more pharmacophores into a single chemical entity to target multiple biological pathways or to enhance the activity of the primary scaffold. The rational design of hybrid compounds based on this compound is a burgeoning field of interest.

Medicinal chemistry approaches such as molecular hybridization are being explored to develop novel derivatives. nih.gov This strategy involves linking the this compound core with other biologically active moieties, such as piperazine (B1678402) or 1,2,3-triazole rings. nih.govresearchgate.net For instance, the design of sulfanilamide-1,2,3-triazole hybrids has been investigated for antiproliferative activity, providing a blueprint for similar modifications to the this compound structure. researchgate.net The goal of creating these hybrids is to produce synergistic effects, where the combined molecule exhibits greater efficacy than the sum of its individual components, or to improve drug-like properties. Techniques like bioisosterism, where one functional group is replaced by another with similar physicochemical properties, are also employed to fine-tune the biological activity and selectivity of these novel compounds. nih.gov

Targeting Specific Pathological Pathways via Mechanism-Based Drug Design

Mechanism-based drug design focuses on creating compounds that modulate the activity of specific biological targets known to be involved in a particular disease. For derivatives of this compound, this approach opens up possibilities for developing treatments for a range of conditions, including cancer and infectious diseases.

Research on related thiophene (B33073) sulfonamides has shown their potential as anticancer agents. For example, 2,5-Dichlorothiophene-3-sulfonamide has demonstrated the ability to interact with DNA, suggesting that new derivatives could be designed to target DNA replication or repair pathways in cancer cells. nih.govnih.gov Furthermore, computational studies have indicated potential interactions with key signaling proteins like Caspase-3 and NF-κB, which are critical in apoptosis and inflammation, respectively. nih.gov Another promising avenue is the targeting of specific enzymes, such as carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which play a role in the acidic tumor microenvironment. mdpi.com In the context of infectious diseases, the 5-nitrothiophene core is particularly relevant. Related compounds, 5-nitrothiophene-2-carboxamides, are known to be bioactivated by nitroreductases in Leishmania, leading to mitochondrial damage and targeting of ribosomal proteins. dur.ac.uk This mechanism-specific activation provides a clear strategy for designing selective anti-parasitic agents based on the this compound scaffold.

Addressing Drug Resistance Mechanisms in Medicinal Chemistry

Drug resistance is a major obstacle in the treatment of both infectious diseases and cancer. The sulfonamide class of drugs, in particular, has faced challenges due to widespread bacterial resistance. nih.gov Future medicinal chemistry efforts involving this compound must proactively address these resistance mechanisms.

The primary mechanism of resistance to sulfonamides involves mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), which reduce the drug's binding affinity. nih.govyoutube.comnih.gov Bacteria can also acquire resistance genes, such as sul1 and sul2, which encode for highly resistant DHPS variants. nih.govspringernature.com Other mechanisms include the overproduction of the natural substrate para-aminobenzoic acid (PABA), reduced cell permeability to the drug, and the action of efflux pumps that actively remove the drug from the bacterial cell. youtube.com

The development of novel this compound derivatives will require strategies to circumvent these issues. This could involve designing molecules that can effectively inhibit the mutated, resistant forms of DHPS or that are not substrates for bacterial efflux pumps. Additionally, research into related sulfonamide compounds has shown that they can reverse chemoresistance to other drugs, such as doxorubicin, in cancer cells, presenting another potential application for this class of molecules in oncology. mdpi.com

Development of Highly Selective Inhibitors for Diverse Biological Targets

A key goal in drug development is to create compounds that are highly selective for their intended biological target, thereby minimizing off-target effects and potential toxicity. The five-membered heterocyclic sulfonamide scaffold is well-suited for the development of such selective inhibitors. nih.gov

The versatility of the thiophene sulfonamide core allows for chemical modifications that can achieve high selectivity for specific enzyme isoforms or protein mutants. For example, research on indoline-5-sulfonamides has led to the development of inhibitors that are selective for the cancer-related carbonic anhydrase isoforms CA IX and CA XII over the more ubiquitous CA I and CA II isoforms. mdpi.com This isoform selectivity is crucial for targeting disease-specific processes while sparing normal physiological functions. Similarly, the principle of achieving high selectivity has been demonstrated in the development of inhibitors for specific mutant proteins, such as FLT3-ITD in acute myeloid leukemia. mdpi.com By applying similar structure-based design principles, the this compound scaffold can be optimized to create highly selective inhibitors for a wide range of biological targets, from bacterial enzymes to human kinases and proteases.

Synergistic Integration of In Silico and Experimental Methodologies in Drug Discovery

The convergence of computational (in silico) and traditional experimental methods has revolutionized the drug discovery process, making it faster and more efficient. This synergistic approach is particularly valuable for exploring the potential of scaffolds like this compound.

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a molecule will bind to its target protein. nih.govnih.gov These methods allow researchers to visualize binding modes, estimate binding affinities, and understand the key molecular interactions that drive inhibitory activity. For instance, docking studies have been used to support experimental findings for related sulfonamides, correlating well with observed enzyme inhibition and helping to explain structure-activity relationships. nih.govresearchgate.net

This in silico analysis guides the synthesis of the most promising compounds, which are then evaluated through experimental in vitro assays to confirm their biological activity. researchgate.net This iterative cycle of computational design, chemical synthesis, and biological testing accelerates the identification of lead compounds and the optimization of their properties. The use of computational approaches is essential for laying the groundwork for future research and maximizing the potential for discovering new bioactive compounds derived from this compound. nih.govnih.gov

Research Findings on Related Sulfonamide Compounds

| Compound/Class | Biological Target/Activity | Key Findings |

| 2,5-Dichlorothiophene-3-sulfonamide | Anticancer (HeLa, MDA-MB231, MCF-7 cells) | Showed significant cytotoxicity and was found to interact with the minor groove of DNA. nih.govnih.gov |

| Indoline-5-sulfonamides | Carbonic Anhydrase (CA) IX and XII | Demonstrated selective inhibition of tumor-associated CA isoforms. mdpi.com |

| 5-Nitro-thiophene-thiosemicarbazone Derivatives | Anticancer (HL-60 cells) | Induced apoptosis and were suggested to interact with DNA via an intercalating mode. researchgate.net |

| Benzene (B151609) sulfonamide-piperazine hybrids | Enzyme Inhibition | Showed good inhibitory potential against AChE, BChE, tyrosinase, and α-glucosidase. nih.gov |

| 5-nitrothiophene-2-carboxamides | Anti-leishmanial | Bioactivated by a type I nitroreductase in Leishmania, leading to cellular damage. dur.ac.uk |

Q & A

Q. What are the standard synthetic routes for 5-nitrothiophene-3-sulfonamide, and what analytical techniques are essential for confirming its structural integrity?

Methodological Answer: The synthesis typically involves nitration and sulfonylation steps. For example, diazo coupling reactions with aromatic amines (e.g., 4-acetyl-3-hydroxyphenyl derivatives) can yield sulfonamide intermediates, followed by nitro-group introduction via controlled nitration . Key analytical steps include:

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and aromatic substitution patterns (e.g., δ 8.2–8.5 ppm for nitro-group adjacent protons) .

- Infrared Spectroscopy (IR) : Detection of sulfonamide S=O stretches (~1350 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹) .

- Melting Point Analysis : Consistency with literature values to verify purity .

Example Characterization Workflow:

| Step | Technique | Critical Parameters |

|---|---|---|

| Synthesis | Diazotization | Temperature (0–5°C), pH control |

| Purification | Recrystallization | Solvent polarity (e.g., ethanol/water) |

| Structural Confirmation | H NMR, IR | Peaks for –NO₂ and –SO₂NH₂ groups |

Q. How can researchers determine the solubility profile of this compound in different solvents, and why is this critical for reaction design?

Methodological Answer: Solubility testing involves:

- Gravimetric Analysis : Dissolving measured amounts in solvents (polar aprotic, aqueous, organic) under controlled temperatures .

- UV-Vis Spectroscopy : Quantifying saturation points via absorbance calibration curves .

- Applications : Solvent choice impacts reaction efficiency (e.g., DMSO for polar intermediates, toluene for Friedel-Crafts reactions) .

Note: Substituents like the nitro group reduce aqueous solubility, necessitating mixed solvents (e.g., DMF/water) .

Q. What role do the nitro and sulfonamide functional groups play in the compound’s reactivity under basic or acidic conditions?

Methodological Answer:

- Nitro Group : Electron-withdrawing effect deactivates the thiophene ring, directing electrophilic substitution to specific positions. Reactivity under acidic conditions may involve protonation of the sulfonamide nitrogen .

- Sulfonamide Group : Acts as a leaving group in nucleophilic substitution reactions. Stability in basic conditions can be tested via hydrolysis studies (e.g., monitoring by HPLC) .

Advanced Research Questions

Q. How does this compound interact with transition metal ions, and what spectroscopic methods elucidate these coordination complexes?

Methodological Answer:

- Coordination Chemistry : The sulfonamide group can act as a bidentate ligand, binding metals like Cu(II) or Pd(II). Synthesis involves refluxing with metal salts in ethanol/water .

- Characterization Techniques :

Q. What thermal decomposition pathways are observed for this compound, and how are they studied experimentally?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measures weight loss at elevated temperatures (e.g., nitro-group decomposition at ~250°C) .

- Differential Scanning Calorimetry (DSC) : Identifies exothermic/endothermic events (e.g., sulfonamide bond cleavage) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Captures volatile decomposition products (e.g., SO₂, NO₂) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts or IR peaks) for this compound derivatives?

Methodological Answer:

Q. What computational approaches are used to model the electronic structure of this compound, and how do they inform experimental design?

Methodological Answer:

- Molecular Descriptors : Use InChI (e.g.,

InChI=1S/C13H12Cl2N2O3S...) from PubChem to build 3D structures . - Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity sites (e.g., nitro-group as electrophilic hotspot) .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.